molecular formula C17H31ClN2O5S B601433 Clindamycin B CAS No. 18323-43-8

Clindamycin B

Cat. No. B601433
CAS RN: 18323-43-8
M. Wt: 410.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It is available in three forms: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide .


Synthesis Analysis

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin . The synthesis of clindamycin involves chemical modifications to provide in vivo reversible derivatives that might be utilized in special dosage forms . For instance, clindamycin-loaded nanofibers of polylactic acid, elastin, and gelatin have been prepared for potential application as wound dressings .


Molecular Structure Analysis

Clindamycin is available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .


Chemical Reactions Analysis

Clindamycin undergoes various chemical reactions. For instance, it reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-colored triiodide ions (I3−) . Furthermore, clindamycin can be chemically modified to improve taste properties, and a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin have been synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin can vary depending on the form of the drug (e.g., clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide). For instance, different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures of clindamycin phosphate, resulting in different moisture stabilities .

Scientific Research Applications

  • Dermatology

    • Application : Clindamycin is widely used to treat a range of skin and soft tissue infections. It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation .
    • Method of Application : While oral clindamycin can theoretically be used to treat acne, in practice, topical clindamycin has been a mainstay acne treatment in dermatology for many years .
    • Results : Certain clinical presentations of folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa are also responsive to clindamycin, demonstrating its suitability and versatility as a treatment option .
  • Pharmacology and Pharmacokinetics

    • Application : Clindamycin is a lincosamide antibiotic approved for adults and children as a drug of choice for systemic treatment of staphylococcal, streptococcal, and gram-positive anaerobic bacterial infections .
    • Method of Application : Because of its profile and high bioavailability, it is commonly used as part of an oral multimodal alternative for prolonged parenteral antibiotic regimens, e.g., to treat bone and joint or prosthesis-related infections .
    • Results : Clindamycin is also frequently used for (surgical) prophylaxis in the event of beta-lactam allergy .
  • Respiratory Infections

    • Application : Clindamycin is used to treat serious respiratory infections .
    • Method of Application : It is usually prescribed by a doctor and can be administered orally or through injection .
    • Results : It has been found effective in treating these types of infections .
  • Pelvic Inflammatory Disease

    • Application : Clindamycin is used in the treatment of Pelvic Inflammatory Disease .
    • Method of Application : It is usually administered intravenously in hospital settings .
    • Results : It helps in reducing the inflammation and treating the infection .
  • Malaria

    • Application : In combination with quinine, Clindamycin can be used to treat malaria .
    • Method of Application : The medication is usually administered orally .
    • Results : The combination has been found effective in treating malaria .
  • Prevention of Premature Births

    • Application : Clindamycin has been proven to decrease the risk of premature births in women diagnosed with bacterial vaginosis during early pregnancy .
    • Method of Application : It is usually administered orally or through vaginal cream .
    • Results : It reduces the risk of premature births to about a third of the risk of untreated women .
  • Osteomyelitis and Joint Infections

    • Application : Clindamycin is used in the treatment of osteomyelitis (bone infections) and joint infections .
    • Method of Application : It is usually administered intravenously for serious infections .
    • Results : It has been found effective in treating these types of infections .
  • Strep Throat

    • Application : Clindamycin is used to treat strep throat .
    • Method of Application : It is usually prescribed by a doctor and can be administered orally .
    • Results : It has been found effective in treating strep throat .
  • Pneumonia

    • Application : Clindamycin is used in the treatment of pneumonia .
    • Method of Application : It is usually administered intravenously for serious infections .
    • Results : It has been found effective in treating pneumonia .
  • Acute Otitis Media

    • Application : Clindamycin is used in the treatment of acute otitis media (middle ear infections) .
    • Method of Application : It is usually prescribed by a doctor and can be administered orally .
    • Results : It has been found effective in treating acute otitis media .
  • Endocarditis

    • Application : Clindamycin is used in the treatment of endocarditis .
    • Method of Application : It is usually administered intravenously for serious infections .
    • Results : It has been found effective in treating endocarditis .
  • Methicillin-Resistant Staphylococcus Aureus (MRSA)

    • Application : Clindamycin can be used to treat some cases of methicillin-resistant Staphylococcus aureus (MRSA) .
    • Method of Application : It is usually administered intravenously for serious infections .
    • Results : It has been found effective in treating MRSA .

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . It may also cause skin irritation and serious eye irritation .

properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQYIIRIOVIPLI-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin B

CAS RN

18323-43-8
Record name Clindamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLINDAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
575
Citations
C Walker, J Gordon - Journal of periodontology, 1990 - Wiley Online Library
The purpose of this investigation was to determine the effect of clindamycin hydrochloride, as an adjunct to scaling, on the microbiota associated with refractory periodontitis and to …
Number of citations: 127 aap.onlinelibrary.wiley.com
JA Orwa, K Vandenbempt, S Depuydt, E Roets… - … of pharmaceutical and …, 1999 - Elsevier
… 1) in clindamycin bulk drug are clindamycin B, 7-epiclindamycin, and a small amount of the lincomycin starting material. Clindamycin B is formed from lincomycin B which is a normal by-…
Number of citations: 43 www.sciencedirect.com
H Zhou, Z Zheng, S Wu, Y Tai, X Cao, Y Pan - Journal of pharmaceutical …, 2006 - Elsevier
… 1) in clindamycin bulk drug are clindamycin B, 7-epiclindamycin, and a small amount of the lincomycin starting material [20]. Clindamycin B is formed from lincomycin B which is a …
Number of citations: 28 www.sciencedirect.com
SM Wang, SS Bu, HM Liu, HY Li, W Liu… - … in Mass Spectrometry …, 2009 - Wiley Online Library
… clindamycin B-2-phosphate under the same operating conditions may give the hydrolysis … clindamycin B. It was found that the EIC chromatogram at m/z 411, protonated clindamycin B, …
JB Landis, ME Grant, SA Nelson - Journal of Chromatography A, 1980 - Elsevier
… -phase ion-pairing high-performance liquid chromafographic procedure with refractive index or UV 214 mu detection was developed for the separation ofclindamycin, clindamycin B, …
Number of citations: 35 www.sciencedirect.com
LW Brown - Journal of Pharmaceutical Sciences, 1974 - Wiley Online Library
… When present, lincomycin appears between the epilincomycin and clindamycin B peaks and … samples of epilincomycin, epiclindamycin, and clindamycin B relative to clindamycin were …
Number of citations: 34 onlinelibrary.wiley.com
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… Possible impurities or degradation products of clindamycin palmitate are clindamycin B 2-palmitate, … Authentic samples were used to identify clindamycin B 2-palmitate, clindamycin, and …
Number of citations: 36 www.sciencedirect.com
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… impurity VI); clindamycin pentadecanoate (impurity VII); clindamycin B-palmitate (impurity VIII); … Starting material clindamycin hydrochloride may contain clindamycin B-palmitate impurity, …
Number of citations: 22 www.sciencedirect.com
W Morozowich, RG Williams - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… Phosphatase hydrolysis liberated clindamycin from the former and clindamycin B from the … Clindamycin B is the 4'-ethyl analog of clindamycin, which is produced in the synthesis of …
Number of citations: 8 www.sciencedirect.com
DJ Platzer, BA White - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
… Likewise, solutions of lincomycin, 7-epilincomycin, 7-epiclindamycin, clindamycin B, and degradation product A were prepared at five concentrations, spanning a range of about 0.1–5% …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.